molecular formula C22H20O3 B123807 (S)-2-Hydroxy-1,2,2-triphenylethyl acetate CAS No. 95061-51-1

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate

Cat. No. B123807
CAS RN: 95061-51-1
M. Wt: 332.4 g/mol
InChI Key: GXLZCXZLVDUDHP-NRFANRHFSA-N
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Description

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate is a compound that can be associated with the family of aryl alkyl alcohol simple acid esters (AAASAE), which are typically synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid. These compounds, including 2-hydroxy-2-phenylethyl acetate, are often used as fragrance ingredients due to their pleasant scent and are subject to toxicological and dermatological reviews to ensure their safety in use .

Synthesis Analysis

The synthesis of related compounds, such as 2-hydroxy-1,2,2-triphenylethanone esters, involves the reaction between 2-chloro-1,2,2-triphenylethanone and a carboxylic acid in the presence of silver carbonate and silver tetrafluoroborate. This method suggests a potential pathway for synthesizing (S)-2-Hydroxy-1,2,2-triphenylethyl acetate by substituting the appropriate alcohol and acid precursors .

Molecular Structure Analysis

While the exact molecular structure of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate is not provided, the structure of a related compound, tris-(2-hydroxyethyl)ammonium 4-chlorophenoxy acetate, has been determined using single-crystal X-ray diffractometry. This technique could similarly be applied to determine the precise molecular structure of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate, which would be crucial for understanding its chemical behavior and interactions .

Chemical Reactions Analysis

The related compound 2-hydroxy-1,2,2-triphenylethanone has been used as a photolabile protecting group for carboxylic acids, indicating that compounds within this family can undergo photolysis to return the carboxylic acid. This suggests that (S)-2-Hydroxy-1,2,2-triphenylethyl acetate may also be involved in similar chemical reactions where it could act as a protecting group that can be removed upon exposure to light .

Physical and Chemical Properties Analysis

The physical properties of 2-hydroxy-2-phenylethyl acetate, a compound structurally similar to (S)-2-Hydroxy-1,2,2-triphenylethyl acetate, have been summarized in a review. These properties are essential for the safety assessment of the material's use in fragrances. By analogy, the physical and chemical properties of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate would need to be thoroughly characterized to assess its suitability and safety for any intended applications .

Scientific Research Applications

Molecular Rearrangements and Decomposition Studies

  • (S)-2-Hydroxy-1,2,2-triphenylethyl acetate has been involved in the study of molecular rearrangements. Collins et al. (1961) researched the thermal decomposition of N-acetyl-N-nitroso-1,2,2-triphenylethylamine, producing partially racemic 1,2,2-triphenylethyl acetate. The study focused on kinetic analyses and C14 distributions in each enantiomer, contributing to a deeper understanding of molecular behavior under thermal stress (Collins et al., 1961).

Applications in Stereochemistry and Organic Synthesis

  • The compound has significant applications in stereochemistry, particularly in aldol reactions. Mahler et al. (1988) demonstrated how (R)- and (S)-2-hydroxy-1,2,2-triphenylethyl acetate, when added to chiral aldehydes, could control stereochemistry in the resultant compounds. This research provides crucial insights into reagent-controlled stereochemistry, important for developing chiral synthesis methods (Mahler et al., 1988).

Chiral Building Blocks in Pharmaceutical Industry

  • In the pharmaceutical industry, this compound is used to create enantiomerically pure deoxy- and aminodeoxyfuranosides, as shown by Gräf and Braum (1993). This is crucial for synthesizing various pharmaceutical compounds that require specific stereochemical configurations (Gräf & Braum, 1993).

In the Field of Organometallic Chemistry

  • The compound has been used in the synthesis and characterization of organometallic complexes, as investigated by Baul et al. (2002). This research contributes to the understanding of metal-organic frameworks and their applications, which are significant in catalysis and materials science (Baul et al., 2002).

In Analytical Biochemistry

  • In analytical biochemistry, this compound has been involved in studies like those by Nourooz-Zadeh et al. (1994), which focused on measuring plasma hydroperoxide concentrations. Such studies are essential in understanding oxidative stress and its biological implications (Nourooz-Zadeh et al., 1994).

In Polymer Science

  • Its derivatives have been used in polymer science, specifically in the polycondensation processes, as explored by Stagnaro et al. (2001). This research provides valuable insights into polymer chemistry and materials science, particularly in the development of novel polymeric materials (Stagnaro et al., 2001).

In Environmental Chemistry

  • Its application extends to environmental chemistry, as seen in the work of Kumar and Bhaumik (1998), who used it in solvent-free, triphase catalysis in selective oxidation reactions. This is crucial for developing more environmentally friendly chemical processes (Kumar & Bhaumik, 1998).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used .

Future Directions

The future directions of research on a compound depend on its potential applications and the current state of knowledge about its properties and mechanisms of action .

properties

IUPAC Name

[(1S)-2-hydroxy-1,2,2-triphenylethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O3/c1-17(23)25-21(18-11-5-2-6-12-18)22(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24H,1H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLZCXZLVDUDHP-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H](C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352916
Record name (1S)-2-Hydroxy-1,2,2-triphenylethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate

CAS RN

95061-51-1
Record name (1S)-2-Hydroxy-1,2,2-triphenylethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
U Mahler, RM Devant, M Braun - Chemische Berichte, 1988 - Wiley Online Library
The enantiomeric enolates (R)‐ and (S)‐2, generated by double deprotonation of (R)‐ and (S)‐2‐hydroxy‐1,2,2‐triphenylethyl acetate (1) („HYTRA”︁), are added to chiral aldehydes 4. …
M Braun, C Bauer - Liebigs Annalen der Chemie, 1991 - Wiley Online Library
The enantiomeric naturally occurring naphthoquinones shikonin [(R)‐1] and alkannin [(S)‐1] have been synthesized in a thirteen‐step procedure in 44 to 65% ee The stereogenic …
M He, J Li, L Tian - Journal of Radioanalytical and Nuclear Chemistry, 2019 - Springer
In order to comprehensively understanding the metabolism process of fluvastatin, the stable isotope-labeled (3R, 5S)-fluvastatin and (3S, 5R)-fluvastatin were required. Both of (3R, 5S)-…
Number of citations: 4 link.springer.com
CT Brain, A Chen, A Nelson, N Tanikkul, EJ Thomas - Tetrahedron Letters, 2001 - Elsevier
A strategy for a total synthesis of lankacidin C 1 is outlined and the requisite building blocks synthesised. The azetidinone 4 was prepared from methyl but-2-ynoate 6 via a route which …
Number of citations: 42 www.sciencedirect.com
N Tanikkul - 2000 - search.proquest.com
The work described in this thesis is divided into two main sections. The first section describes work focusing on the addition of allylstannanes containing remote chiral centres to imines. …
Number of citations: 0 search.proquest.com
M Braun, D Waldmüller - Synthesis, 1989 - thieme-connect.com
A simple synthesis of both (R)-and (S)-GABOB (5) is reported. In the key step, doubly deprotonated (R)-or (S)-2-Hydroxy-1, 2, 2-triphenylethyl acetate (HYTRA)(1) is added to Cbz-…
Number of citations: 71 www.thieme-connect.com
G Beck, H Jendralla, K Kesseler - Synthesis, 1995 - thieme-connect.com
In 1988, the biotechnologically produced fungal metabolite mevinolin (1) 1 was introduced into medical therapy of hypercholesterolemia as Lovastatin (Mevacor®). Soon afterwards, …
Number of citations: 77 www.thieme-connect.com
NM Adityawarman - 2010 - opendata.uni-halle.de
1.1. Background At the beginning of the last century the word “cancer” was not even mentioned as a known disease in medicine, but today cancer is a growing public health problem, …
Number of citations: 3 opendata.uni-halle.de
JPE Haak - core.ac.uk
1.1. Background At the beginning of the last century the word “cancer” was not even mentioned as a known disease in medicine, but today cancer is a growing public health problem, …
Number of citations: 0 core.ac.uk
M Hashmi, S Gräf, M Braun… - Chemical research in …, 1996 - ACS Publications
(R,S)-3-Hydroxy-4-pentenoate rapidly and selectively depletes the mitochondrial glutathione pool in rat hepatocytes, but shows little cytotoxicity and does not induce mitochondrial …
Number of citations: 13 pubs.acs.org

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